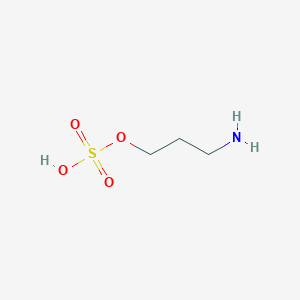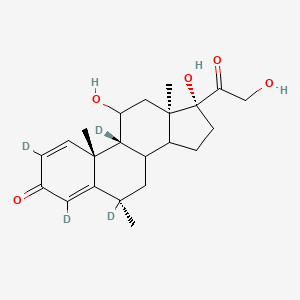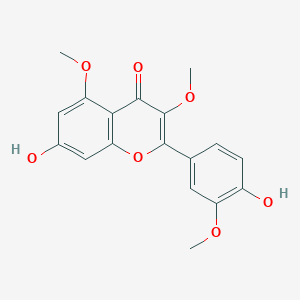
Quercetin 3,5,3'-trimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3,5,3’-trimethyl ether is a derivative of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and grains. This compound is known for its enhanced solubility and bioavailability compared to its parent molecule, quercetin. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3,5,3’-trimethyl ether typically involves the methylation of quercetin. One common method is the reaction of quercetin with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at ambient temperature. This reaction selectively methylates the hydroxyl groups at the 3, 5, and 3’ positions .
Industrial Production Methods: Industrial production of quercetin 3,5,3’-trimethyl ether may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3,5,3’-trimethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate quercetin .
Scientific Research Applications
Quercetin 3,5,3’-trimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties, which are relevant in cellular and molecular biology studies.
Medicine: Research explores its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.
Mechanism of Action
The mechanism of action of quercetin 3,5,3’-trimethyl ether involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Molecular Targets: It targets enzymes such as quinone reductase 2 (QR2) and pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
Quercetin 3,5,3’-trimethyl ether is compared with other methylated quercetin derivatives:
Rhamnetin (7-O-methylquercetin): Known for its anti-inflammatory properties.
Isorhamnetin (3’-O-methylquercetin): Exhibits antioxidant and anti-cancer activities.
Tamaraxetin (4’-O-methylquercetin): Studied for its hepatoprotective effects.
Azaleatin (5-O-methylquercetin): Noted for its anti-ulcer properties.
Uniqueness: Quercetin 3,5,3’-trimethyl ether is unique due to its specific methylation pattern, which enhances its solubility and bioavailability, making it more effective in various applications compared to its parent compound and other methylated derivatives .
Properties
Molecular Formula |
C18H16O7 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,5-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-12-6-9(4-5-11(12)20)17-18(24-3)16(21)15-13(23-2)7-10(19)8-14(15)25-17/h4-8,19-20H,1-3H3 |
InChI Key |
VGKWUQZAFRYZOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



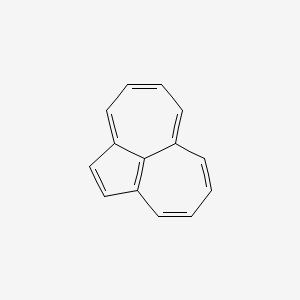
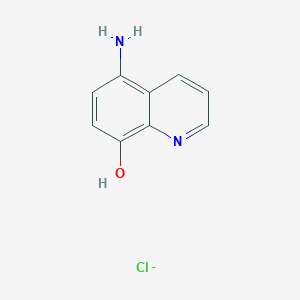

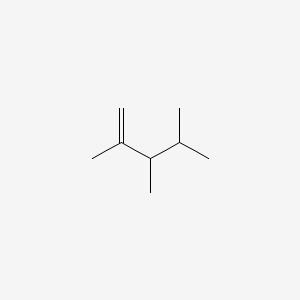
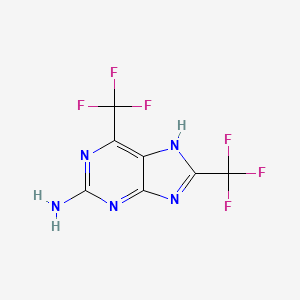
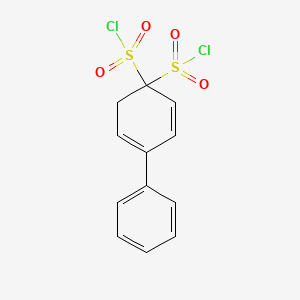
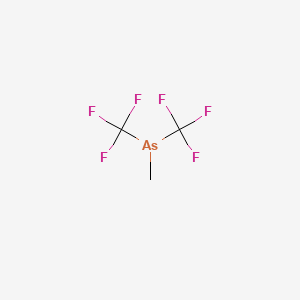
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
